Cas no 709-93-3 (1,2-Ethanediol,1-(N-phenylcarbamate))

1,2-Ethanediol,1-(N-phenylcarbamate) structure
709-93-3 structure
Product Name:1,2-Ethanediol,1-(N-phenylcarbamate)
CAS No:709-93-3
MF:C9H11NO3
MW:181.188542604446
CID:577717
PubChem ID:12826
Update Time:2025-04-19

1,2-Ethanediol,1-(N-phenylcarbamate) Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediol,1-(N-phenylcarbamate)
    • 2-hydroxyethyl N-phenylcarbamate
    • DTXSID00221132
    • AKOS017898769
    • 2-hydroxyethyl phenylcarbamate
    • SCHEMBL12459868
    • MONO(PHENYLCARBAMATE)-1,2-ETHANEDIOL
    • 709-93-3
    • Inchi: 1S/C9H11NO3/c11-6-7-13-9(12)10-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
    • InChI Key: FSOVHNHKAGQLGZ-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=CC=1)=O)CCO

Computed Properties

  • Exact Mass: 181.07393
  • Monoisotopic Mass: 181.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.6

Experimental Properties

  • Density: 1.268
  • Boiling Point: 274.8°C at 760 mmHg
  • Flash Point: 120°C
  • Refractive Index: 1.593
  • PSA: 58.56
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